molecular formula C8H6BrNO4 B094187 4-Nitrophenyl bromoacetate CAS No. 19199-82-7

4-Nitrophenyl bromoacetate

Cat. No. B094187
CAS RN: 19199-82-7
M. Wt: 260.04 g/mol
InChI Key: HVNXGOPARVAZNX-UHFFFAOYSA-N
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Description

4-Nitrophenyl bromoacetate is a chemical compound that is not directly mentioned in the provided papers, but its related compounds and derivatives have been synthesized and studied for various chemical properties and reactivities. The compound itself is likely to possess similar characteristics to its derivatives due to the presence of the nitro and bromo functional groups.

Synthesis Analysis

The synthesis of compounds related to 4-nitrophenyl bromoacetate involves multiple steps, including bromination, nitration, and the introduction of various substituents. For instance, the synthesis of C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide involves treatment with nucleophiles to afford substitution products . Similarly, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide from p-acetamidophenol via alkylation and nitration demonstrates the reactivity of bromo and nitro substituents in such compounds .

Molecular Structure Analysis

The molecular structure of compounds containing 4-nitrophenyl groups can be elucidated using various spectroscopic techniques such as XRD, IR, MS, and NMR spectroscopy. For example, the structure of a Schiff base compound related to 4-nitrophenyl bromoacetate was determined to be monoclinic based on XRD analysis . These techniques are essential for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Compounds with 4-nitrophenyl groups participate in a variety of chemical reactions. Nucleophilic aromatic substitution is a common reaction, as seen in the synthesis of 4-(benzotriazol-1-yl)-5-[4-(1-methyl-1-phenylethyl)phenoxy]phthalodinitrile, where the bromine atom in a related compound is substituted by an aminophenylamine residue . Additionally, the presence of a nitro group can influence the reactivity of neighboring groups, as observed in the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-nitrophenyl bromoacetate derivatives can be inferred from related compounds. For example, the Schiff base compound mentioned earlier showed considerable urease inhibitory activity, indicating potential medicinal and agricultural applications . The thermal properties of alkaline-earth metal salts of 4-nitrophenylacetic acid were also studied, revealing information about the stability and decomposition of these compounds .

Scientific Research Applications

  • Metabolic Profiling : 4-Nitrophenol, a related compound, is used to investigate the influence of various factors like drug therapy and disease on drug metabolism in animal studies (Almási, Fischer, & Perjési, 2006).

  • Synthesis of Bifunctional Chelators : Research has been conducted on the preparation of aryl isothiocyanate derivatives of certain acids for use as protein labeling agents, with 4-nitrophenyl substituents being obtained via reactions including alkylation with bromoacetic acid (Kline, Betebenner, & Johnson, 1991).

  • Synthesis of 2-Alkylamino Thiazoles : 4-Nitrophenyl derivatives, such as 2-bromo-1-(4-nitrophenyl)ethanone, have been used in reactions with N-thioamido amidines to yield 4,5-disubstituted 2-alkylamino thiazoles (Khilifi et al., 2008).

  • Chemical Modification of Proteins : Studies involve the reactivity of 4-nitrophenyl derivatives with proteins like ribonuclease A, exploring the effects of chemical modifications on protein function (Hummel, Gerber, & Carty, 2009).

  • Catalysis of Asymmetric Reactions : Benzotetramisole catalyzes the asymmetric rearrangement of allylic quaternary ammonium salts, prepared in situ from p-nitrophenyl bromoacetate, to synthesize syn-α-amino acid derivatives (West, Daniels, Slawin, & Smith, 2014).

  • Recovery of Substandard Chemical Reactions : Research has shown the use of domino processes in synthesizing nitroacetic acid esters and amides from bromoacetic acid derivatives, demonstrating a method to overcome drawbacks in chemical synthesis (Scardovi et al., 2002).

  • Pharmaceutical Intermediate Synthesis : 4-Nitrophenyl derivatives are used in synthesizing key intermediates for pharmaceuticals, as demonstrated in the preparation of (R)-1-(4-benzyloxy-3-nitrophenyl)-2-bromoethanol, an intermediate in the synthesis of (R,R)-formoterol (Ji Ya-fei, 2010).

  • Environmental Impact Studies : Nitrophenols, including 4-nitrophenol, are analyzed for their impact on environmental systems like acetate-utilizing methanogenic systems, important for understanding the ecological effects of these compounds (Haghighi Podeh, Bhattacharya, & Qu, 1995).

Safety And Hazards

4-Nitrophenyl bromoacetate may cause severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of the nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP . This literature-based discussion on nitrophenols reduction by nanostructured materials allows us to argue numbers of perception, such as size and structure-dependent catalytic activity, structural chemistry of the active nanoparticles, reconstruction of nanoparticles surface and functions of diffusion to control catalytic activity .

properties

IUPAC Name

(4-nitrophenyl) 2-bromoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6BrNO4/c9-5-8(11)14-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNXGOPARVAZNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172747
Record name 4-Nitrophenyl bromoacetate
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Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Nitrophenyl bromoacetate

CAS RN

19199-82-7
Record name Acetic acid, 2-bromo-, 4-nitrophenyl ester
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Record name 4-Nitrophenyl bromoacetate
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Record name 19199-82-7
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Record name 4-Nitrophenyl bromoacetate
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Record name Acetic acid, 2-bromo-, 4-nitrophenyl ester
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Record name 4-NITROPHENYL BROMOACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
JR Piper, AG Laseter… - Journal of Medicinal …, 1980 - ACS Publications
… Reactions at the side-chain amino groups with bromoacetic anhydride (or, alternatively, 4-nitrophenyl bromoacetate)and 3- and 4- (fluorosulfonyl)benzoyl chlorides afforded derivatives …
Number of citations: 26 pubs.acs.org
RD Elliott, PS Pruett, RW Brockman… - Journal of medicinal …, 1987 - ACS Publications
… Reaction of 7 with 4-nitrophenyl bromoacetate by the usual … (11) with 4-nitrophenyl bromoacetate gave a 63% yield of 12. … and treated with 4-nitrophenyl bromoacetate to give a 94% …
Number of citations: 7 pubs.acs.org
DS Jones, PA Barstad, MJ Feild… - Journal of medicinal …, 1995 - ACS Publications
… , and the resulting tetraamino platform was acylated with 4-nitrophenyl bromoacetate to provide 3a. 4-Nitrophenyl bromoacetate was prepared by condensing bromoacetic acid with 4-…
Number of citations: 91 pubs.acs.org
BR Samant, F Sweet - Journal of Biological Chemistry, 1983 - Elsevier
… Synthesis of 5’-BADA (IIZ)-To a stirred solution of I (87.7 mg, 0.2 mmol) in 2.0 ml of DMF were added a solution of 4-nitrophenyl bromoacetate (52.1 mg, 0.2 mmol) in 1.0 ml of DMF. The …
Number of citations: 8 www.sciencedirect.com
JR Piper, AG Laseter, TP Johnston… - Journal of Medicinal …, 1980 - ACS Publications
… types 7a-c were prepared from 6 and the substituted benzoyl chlorides in DMF containing (i-Pr)2NEt, and the bromoacetyl derivative 7d was obtained using 4-nitrophenyl bromoacetate …
Number of citations: 14 pubs.acs.org
DA Konevetz, IE Beck, GV Shishkin, VV Vlassov… - Russian chemical …, 2002 - Springer
… Alky lation of this half product at the second nitrogen atom with 4 nitrophenyl bromoacetate … alkylated at the tertiary ni trogen atom with 4 nitrophenyl bromoacetate (see Scheme 1, step b)…
Number of citations: 1 link.springer.com
DA Konevetz, IE Beck, VN Sil'nikov… - Russian Journal of …, 2000 - Springer
… atom in this intermediate was alkylated by 4-nitrophenyl bromoacetate (V) to give target (Vl) (… 4-Nitrophenyl bromoacetate (V) easily alkylated the tertiary nitrogen atom in (VIII) (stage B). …
Number of citations: 7 link.springer.com
SSM Spoehrle, TH West, JE Taylor… - Journal of the …, 2017 - ACS Publications
… 30–90%) from the corresponding allylic amine and 4-nitrophenyl bromoacetate. Although an in situ one-pot salt-formation/[2,3]-rearrangement protocol was developed, the products …
Number of citations: 106 pubs.acs.org
Y Lin, Y Li, ZG Song, H Zhu, YH Jin - Journal of Ginseng Research, 2017 - Elsevier
… beads were swelled, washed three times with pyridine, and mixed with 0.33 mmol equivalents (to the amino group loaded on the beads, 0.4 mmol/g) of 4-nitrophenyl bromoacetate (Alfa …
Number of citations: 18 www.sciencedirect.com
TH West - 2017 - research-repository.st-andrews.ac …
… Alkylation of 212 with 4-nitrophenyl bromoacetate 213 gave ammonium salt 211 bearing an 4-nitrophenyl ester in 90% yield as a bench stable white solid. The synthesis of 211 could …

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